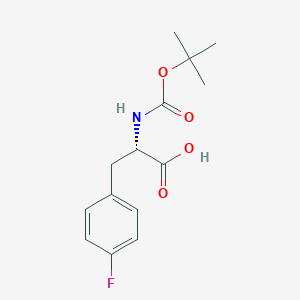

N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine

Description

The exact mass of the compound Boc-L-4-Fluorophenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXSXRAUMLKRRL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427310 | |

| Record name | N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41153-30-4 | |

| Record name | N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41153-30-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine chemical properties

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine

Abstract: This document provides a comprehensive technical overview of this compound (Boc-4-F-Phe-OH), a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the phenyl ring, combined with the versatile Boc-protecting group, imparts unique properties that are highly sought after in the synthesis of novel peptides and peptidomimetics. This guide delves into the core chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The selective introduction of fluorine into bioactive molecules is a well-established strategy in modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] this compound is a quintessential building block that leverages these benefits for peptide-based therapeutics.[3][4]

The molecule's structure combines two key features:

-

The 4-Fluoro Substituent: The fluorine atom at the para-position of the phenyl ring is a bioisostere of a hydrogen atom but possesses high electronegativity. This substitution can modulate the electronic properties of the aromatic side chain, influencing pKa, lipophilicity, and conformation, which can lead to enhanced interactions with biological targets.[2][5][6]

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a robust, acid-labile protecting group for the α-amino function. It enhances the compound's stability and solubility in organic solvents commonly used in synthesis, making it a cornerstone for controlled, stepwise peptide construction, particularly in solid-phase peptide synthesis (SPPS).[7][8][9]

This guide will explore the fundamental properties and applications that make Boc-4-F-Phe-OH an invaluable tool for advancing pharmaceutical research.[7]

Physicochemical and Spectroscopic Profile

The physical and chemical identity of a synthetic building block is critical for its effective use. The properties of Boc-4-F-Phe-OH are well-defined, ensuring reproducibility in synthetic applications.

Core Chemical Properties

All quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈FNO₄ | [7][10] |

| Molecular Weight | 283.29 g/mol | [10] |

| CAS Number | 41153-30-4 | [7][10] |

| Appearance | White to off-white solid/crystalline powder | [7][8] |

| Melting Point | 78-86 °C | [7][11] |

| Optical Rotation | [α]D²⁰ = +27 ± 2º (c=1 in EtOAc) | [7] |

| Solubility | Soluble in DMF, NMP, Methanol, Dichloromethane | [12][13] |

| Storage Conditions | Store at 0-8 °C in a cool, dark place | [7][14] |

Spectroscopic Characterization

While actual spectra are instrument-dependent, the key identifying features are predictable:

-

¹H NMR: The spectrum will show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The aromatic protons will appear as a set of multiplets in the 7.0-7.3 ppm range, showing coupling patterns consistent with a 1,4-disubstituted benzene ring. The α- and β-protons of the amino acid backbone will appear between 3.0 and 4.5 ppm.

-

¹⁹F NMR: This is a powerful technique for confirming the presence and environment of the fluorine atom.[15][16] A single resonance is expected, with its chemical shift providing information about the electronic environment of the phenyl ring.[16]

-

¹³C NMR: The spectrum will display signals for the carbonyl carbons of the Boc group and the carboxylic acid, as well as distinct signals for the aromatic carbons, with the carbon directly bonded to fluorine showing a characteristic large one-bond C-F coupling constant.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 284.1, with other potential adducts like [M+Na]⁺.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~3300-2500 cm⁻¹), a C=O stretch for the carbamate and carboxylic acid (~1700-1750 cm⁻¹), and C-F stretching vibrations in the fingerprint region.

Synthesis and Purification Workflow

Boc-4-F-Phe-OH is typically prepared via a straightforward N-protection reaction starting from the commercially available 4-fluoro-L-phenylalanine. The causality behind this choice is the high efficiency and selectivity of the Boc anhydride reagent for the amino group.

General Synthesis Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of this compound. This method is a self-validating system as reaction progress can be easily monitored by TLC, and the product can be purified to a high degree using standard techniques.

Materials:

-

4-Fluoro-L-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dioxane (or a similar solvent like THF)

-

Water

-

Ethyl acetate

-

Saturated citric acid solution or dilute HCl

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-fluoro-L-phenylalanine in an aqueous solution of sodium bicarbonate (approx. 1.1 equivalents) in a reaction flask. Stir until the amino acid is fully dissolved.

-

Solvent Addition: Add an equal volume of dioxane or THF to the aqueous solution. Cool the mixture to 0 °C in an ice bath.

-

Boc Protection: Add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in dioxane dropwise to the cooled, stirring mixture. Rationale: Dropwise addition controls the exotherm and ensures efficient reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by checking for the disappearance of the starting amino acid.

-

Work-up (Quenching & Extraction):

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Wash the remaining aqueous solution with a nonpolar solvent like hexanes or diethyl ether to remove unreacted Boc₂O and other nonpolar impurities.

-

Cool the aqueous layer again to 0 °C and carefully acidify it to pH 2-3 by the slow addition of a saturated citric acid solution or 1M HCl. A white precipitate of the product should form. Rationale: Acidification protonates the carboxylate, rendering the product insoluble in the aqueous phase.

-

Extract the product into ethyl acetate (3x volumes).

-

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product, typically a white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.

Synthesis Workflow Diagram

The logical flow of the synthesis is visualized below.

Caption: General workflow for the synthesis of Boc-4-F-Phe-OH.

Reactivity and Core Applications in Drug Discovery

The primary application of Boc-4-F-Phe-OH is as a building block in the synthesis of peptides with modified properties.[7][8] Its utility stems from the predictable reactivity of the Boc group and the unique influence of the fluorine substituent.

Role in Solid-Phase Peptide Synthesis (SPPS)

Boc-4-F-Phe-OH is well-suited for the classic Merrifield solid-phase peptide synthesis (SPPS) methodology.[9] The synthesis cycle involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Key Steps in a Boc-SPPS Cycle:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[9][17] This exposes a free amine at the N-terminus.

-

Neutralization: The protonated N-terminus is neutralized with a hindered base, such as diisopropylethylamine (DIPEA), to prepare it for coupling.

-

Coupling: The incoming Boc-4-F-Phe-OH is pre-activated with a coupling agent (e.g., HBTU, DCC) and added to the resin. The activated carboxyl group reacts with the free amine on the peptide chain to form a new peptide bond.

-

Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts, ensuring the purity of the growing peptide.

This cycle is repeated for each amino acid in the desired sequence. The fluorine atom is stable to these reaction conditions. However, the electronegativity of fluorine can sometimes slightly mitigate reactivity, potentially requiring extended coupling times or more potent activation methods to ensure high yields.[3][4]

Boc-SPPS Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Utilization of fluorinated α-amino acids in small molecule drug design | Semantic Scholar [semanticscholar.org]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. peptide.com [peptide.com]

- 10. This compound | C14H18FNO4 | CID 7020910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Boc-Phe(4-F)-OH = 99.0 TLC 41153-30-4 [sigmaaldrich.com]

- 12. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. This compound | 41153-30-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 15. researchgate.net [researchgate.net]

- 16. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.rsc.org [pubs.rsc.org]

Boc-4-fluoro-L-phenylalanine CAS number 41153-30-4

An In-Depth Technical Guide to Boc-4-fluoro-L-phenylalanine (CAS 41153-30-4)

Authored by: Gemini, Senior Application Scientist

Abstract

Boc-4-fluoro-L-phenylalanine is a cornerstone building block in modern peptide chemistry and drug discovery. This N-terminally protected, non-canonical amino acid derivative offers a strategic advantage for researchers aiming to enhance the therapeutic potential of peptides and peptidomimetics. The incorporation of a fluorine atom at the para-position of the phenyl ring introduces minimal steric hindrance while profoundly altering the electronic properties of the side chain. This modification can lead to significant improvements in metabolic stability, binding affinity, and overall pharmacokinetic profiles of bioactive molecules.[1][2] Furthermore, the tert-butyloxycarbonyl (Boc) protecting group provides robust, acid-labile protection essential for controlled, stepwise peptide synthesis.[3][] This guide provides an in-depth examination of the properties, applications, and core methodologies associated with Boc-4-fluoro-L-phenylalanine, designed for researchers, scientists, and drug development professionals.

Core Concepts and Physicochemical Properties

Boc-4-fluoro-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine, distinguished by two key chemical modifications:

-

N-α-Boc Protection : The amino group is protected by a tert-butyloxycarbonyl (Boc) group. This carbamate is stable under a wide range of conditions but can be cleanly removed with mild acid, such as trifluoroacetic acid (TFA), making it ideal for stepwise synthesis.[][5] The products of deprotection are the free amine, carbon dioxide, and volatile isobutylene.[]

-

Para-Fluorination : A fluorine atom replaces the hydrogen at the 4-position of the phenyl ring. Fluorine's high electronegativity and small size create a strong C-F bond, which can enhance proteolytic stability and modulate the electronic nature of the aromatic ring, influencing molecular interactions.[1][2]

These features make it a valuable reagent for introducing 4-fluorophenylalanine into peptide sequences to fine-tune their biological and pharmacological properties.[3][6]

Caption: Chemical structure and key features of Boc-4-fluoro-L-phenylalanine.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of Boc-4-fluoro-L-phenylalanine, providing essential information for handling, storage, and experimental design.

| Property | Value | Reference(s) |

| CAS Number | 41153-30-4 | [3] |

| Molecular Formula | C₁₄H₁₈FNO₄ | [3][7] |

| Molecular Weight | 283.29 g/mol | [3][7] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 78-84 °C | [3] |

| Purity | ≥99% (HPLC) | [3] |

| Optical Rotation | [α]D20 = +27 ± 2º (c=1 in EtOAc) | [3] |

| Storage Conditions | 0-8 °C, away from light and moisture | [3][8] |

| Synonyms | Boc-L-Phe(4-F)-OH, Boc-p-fluoro-L-Phe-OH | [3] |

Analytical Characterization

Rigorous analytical verification is critical to ensure the identity and purity of the starting material for any synthesis.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the standard method for assessing the purity of Boc-4-fluoro-L-phenylalanine, with typical specifications requiring ≥99% purity.[3]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, verifying the correct mass of 283.29 Da.[7][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Provide structural confirmation of the entire molecule.

-

¹⁹F NMR: The fluorine atom serves as a highly sensitive NMR probe.[10] Its distinct chemical shift provides unambiguous confirmation of fluorination and can be used to monitor the incorporation of the residue into peptides and proteins.[11][12]

-

Core Application: Boc-Solid Phase Peptide Synthesis (SPPS)

The primary application of Boc-4-fluoro-L-phenylalanine is as a building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the N-terminus, allowing for the sequential and controlled addition of amino acids to a growing peptide chain anchored to a solid support.[9][13]

Boc-SPPS Workflow

The synthesis cycle involves repeated steps of deprotection, neutralization, and coupling. The acid-lability of the Boc group and the relative stability of side-chain protecting groups (often benzyl-based) form the basis of the synthetic strategy's orthogonality.[14]

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Experimental Protocol: Boc Deprotection

This step removes the Boc protecting group, exposing a free amine on the N-terminus of the resin-bound peptide, making it available for the next coupling reaction.

Causality: Trifluoroacetic acid (TFA) is a strong enough acid to rapidly cleave the acid-sensitive Boc group but typically not strong enough to remove more robust, acid-labile side-chain protecting groups used in Boc-SPPS (e.g., Benzyl esters), thus ensuring synthetic control.[][13]

-

Resin Wash: Wash the peptide-resin thoroughly with dichloromethane (DCM) (3x) to remove any residual solvents or reagents from the previous step.[9]

-

Pre-incubation: Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes. Drain the solution.[9]

-

Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes at room temperature.[][9]

-

Removal of TFA: Drain the deprotection solution. Wash the resin thoroughly with DCM (5x) to ensure complete removal of residual acid, which would otherwise neutralize the incoming activated amino acid.[9]

Experimental Protocol: Coupling of Boc-4-fluoro-L-phenylalanine

This protocol describes the incorporation of Boc-4-fluoro-L-phenylalanine onto the deprotected N-terminus of the peptide-resin using a standard carbodiimide activator.

Causality: An activating agent, such as dicyclohexylcarbodiimide (DCC), is required to convert the carboxylic acid of the incoming amino acid into a more reactive species (an active ester or symmetric anhydride). This activated intermediate readily reacts with the free amine of the peptide-resin to form a stable amide bond.

-

Neutralization: Wash the deprotected peptide-resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each) to neutralize the protonated N-terminus (trifluoroacetate salt). Wash again with DCM (5x) to remove excess base.[9]

-

Activation: In a separate vessel, dissolve Boc-4-fluoro-L-phenylalanine (3 equivalents relative to resin loading) in a minimal amount of DMF or DCM. In another vial, dissolve DCC (3 equivalents) in DCM.[9]

-

Coupling Reaction: Add the dissolved Boc-4-fluoro-L-phenylalanine to the neutralized resin. Subsequently, add the DCC solution. Agitate the reaction mixture for 2-4 hours at room temperature.[9]

-

Monitoring: Monitor the reaction's completion using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[9]

-

Wash: Once complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and the dicyclohexylurea (DCU) byproduct. The resin is now ready for the next deprotection cycle.

Impact in Drug Discovery and Protein Engineering

The strategic replacement of phenylalanine with 4-fluorophenylalanine is a well-established technique to modulate the properties of therapeutic peptides and proteins.[1]

Rationale for Fluorine Incorporation

The introduction of fluorine provides several benefits that are highly sought after in medicinal chemistry.[2]

Caption: Rationale for incorporating 4-F-Phe in drug development.

-

Enhanced Stability: The carbon-fluorine bond is exceptionally strong, making the phenyl ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the in vivo half-life of a drug candidate.[2]

-

Modulated Binding Affinity: Fluorine's high electronegativity withdraws electron density from the aromatic ring. This alters its ability to participate in non-covalent interactions crucial for molecular recognition, such as cation-π and stacking interactions, potentially increasing or fine-tuning the binding affinity of a peptide for its target receptor.[1]

-

Conformational Effects: The introduction of fluorine can lead to favorable preorganization of the peptide conformation, which can enhance stability and activity.[1]

-

¹⁹F NMR Probe for Structural Biology: Beyond therapeutic applications, incorporating 4-fluorophenylalanine provides a powerful spectroscopic tool. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making it an excellent NMR probe.[11] Researchers can use ¹⁹F NMR to study protein structure, dynamics, folding, and protein-ligand interactions in a site-specific manner without introducing significant structural perturbations.[1][15]

Conclusion

Boc-4-fluoro-L-phenylalanine (CAS 41153-30-4) is more than a simple protected amino acid; it is a strategic tool for molecular design. Its utility in SPPS is well-established, providing a reliable method for introducing a functionally important non-canonical residue into peptide chains.[3] The unique physicochemical properties imparted by the fluorine atom offer a proven pathway to enhance the stability, bioactivity, and pharmacokinetic properties of peptide-based therapeutics.[2][6] For researchers in drug discovery and chemical biology, a thorough understanding of this reagent's properties and application methodologies is essential for the rational design of next-generation bioactive molecules.

References

- Unveiling the Structural Impact of 4-Fluorophenylalanine Incorporation in Peptides: A Compar

- Application Notes and Protocols: Step-by-Step Incorporation of 4-Fluorophenylalanine into a Peptide Chain. Benchchem.

- Boc-4-fluoro-L-phenylalanine. Chem-Impex.

- Boc-4-fluoro-DL-phenylalanine. Chem-Impex.

- Boc-L-4-F-phenylalanine: A Key Intermediate for Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD..

- N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine | C14H18FNO4 | CID 7020910. PubChem.

- Procuring Boc-4-fluoro-L-phenylalanine: A Guide for Buyers in Research & Development. NINGBO INNO PHARMCHEM CO.,LTD..

- Salwiczek, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.

- 4-Fluoro-L-phenylalanine (CAS 1132-68-9). Cayman Chemical.

- BOC-amino acids (tert-butyloxycarbonyl-protected)

- 4-Fluoro-L-phenylalanine·HCl (ring-4-¹³C, 98%; 3,5-D₂, 98%) CP 95%.

- Boc-L-Amino Acids for Peptide Synthesis. AAPPTec.

- Radeva, D. L., et al. (2020). 4-fluorophenylalanine replaces phenylalanine but not tyrosine.

- D'Souza, M. J., & Zuber, G. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science.

- Ashenhurst, J. (2018).

- Protecting Groups in Peptide Synthesis. Biosynth.

- Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS). Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | C14H18FNO4 | CID 7020910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. isotope.com [isotope.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. biosynth.com [biosynth.com]

- 15. caymanchem.com [caymanchem.com]

A Senior Application Scientist's Technical Guide to N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine, commonly abbreviated as Boc-Phe(4-F)-OH, is a cornerstone synthetic building block in modern medicinal chemistry and peptide-based drug discovery. This guide provides an in-depth examination of its molecular characteristics, synthesis, and critical applications. We will explore the strategic rationale behind the incorporation of a fluorine atom onto the phenylalanine scaffold and the functional role of the acid-labile tert-butoxycarbonyl (Boc) protecting group. This document serves as a practical resource, offering validated protocols for synthesis and quality control, and contextualizes the compound's utility in creating next-generation therapeutics with enhanced pharmacological profiles.

Core Concepts: Structure and Strategic Importance

This compound is a derivative of the natural amino acid L-phenylalanine. Its structure is distinguished by two key modifications: a fluorine atom at the para (4-position) of the phenyl ring and a tert-butoxycarbonyl (Boc) group protecting the alpha-amino moiety.

The Strategic Role of Fluorination

The substitution of hydrogen with fluorine is a powerful and widely adopted strategy in drug design.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond—impart significant advantages to parent molecules.[1]

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage by P450 enzymes, which are often responsible for metabolic degradation at aromatic rings. This can significantly increase the in vivo half-life of a peptide therapeutic.

-

Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, altering ionization states and potentially improving cell permeability.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets. This can lead to a significant increase in binding affinity and potency.

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of the amino acid side chain, locking the peptide into a more bioactive conformation.

The Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a critical tool in peptide synthesis. It shields the nucleophilic α-amino group, preventing it from participating in unwanted side reactions during the carboxyl activation and amide bond formation steps. Its key feature is its lability under acidic conditions (e.g., using trifluoroacetic acid, TFA), while remaining stable to the basic conditions often used for Fmoc group removal, making it orthogonal and versatile in complex synthetic strategies.[2]

Molecular and Physicochemical Profile

A precise understanding of the compound's physical properties is essential for its effective use in synthesis and formulation.

Chemical Structure

The molecular structure defines the compound's function, dictating its reactivity and spatial arrangement.

Caption: Chemical structure of this compound.

Key Properties and Identifiers

The following table summarizes the essential quantitative data for Boc-Phe(4-F)-OH.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈FNO₄ | [3][4] |

| Molecular Weight | 283.29 g/mol | [3][5] |

| CAS Number | 41153-30-4 | [3][4][6] |

| Appearance | White to off-white solid/powder | [4][6] |

| Melting Point | 78-87 °C | [4][6] |

| Purity (Typical) | ≥98% (HPLC) | [4][6] |

| Optical Rotation | [α]D²⁰ = +17.0 to +23.0° (c=1, EtOH) | [6] |

| Synonyms | Boc-Phe(4-F)-OH, N-Boc-4-fluoro-L-phenylalanine | [3][4][6] |

Synthesis and Quality Control Workflow

The reliable synthesis and rigorous quality control of Boc-Phe(4-F)-OH are paramount for its successful application in GMP and research environments.

General Synthetic Workflow

The most common and robust method for preparing N-Boc protected amino acids involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Caption: General workflow for the N-Boc protection of 4-fluoro-L-phenylalanine.

Exemplary Laboratory Synthesis Protocol

This protocol is adapted from established methods for the Boc-protection of amino acids.[2][7]

-

Dissolution: Dissolve 4-fluoro-L-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and water, containing a suitable base like triethylamine or sodium hydroxide (2 equivalents).

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise or as a solution in dioxane.

-

Reaction: Allow the mixture to stir at room temperature for 3-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Workup: Dilute the reaction mixture with water and perform an ether wash to remove unreacted Boc₂O and other non-polar impurities.

-

Acidification: Carefully acidify the aqueous layer to a pH of 2-3 using cold 1N HCl or citric acid. The product will precipitate as an oil or solid.

-

Expertise Note: Acidification is the critical step that protonates the carboxylate, rendering the product insoluble in the aqueous phase and extractable into an organic solvent. Over-acidification risks premature Boc deprotection.

-

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil or solid.

-

Purification: Crystallize the crude product from a solvent/anti-solvent system, such as ethyl acetate/hexane, to yield pure, white crystalline Boc-Phe(4-F)-OH.

Protocol: Quality Control via RP-HPLC

High-Performance Liquid Chromatography is the gold standard for assessing the purity of amino acid derivatives.

-

System: Reverse-Phase HPLC (RP-HPLC) with a C18 column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: A linear gradient, for example, from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm and 254 nm.

-

Acceptance Criteria: The main peak corresponding to the product should represent ≥98% of the total integrated peak area. The absence of a peak corresponding to the free amino acid validates the completeness of the protection step.

Key Applications in Drug Discovery and Research

Boc-Phe(4-F)-OH is not merely a reagent but a strategic tool for enhancing molecular properties. Its applications are diverse and impactful.[4][8]

-

Peptide Synthesis: It is a fundamental building block for Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), used to create peptides with improved stability and binding.[4]

-

Drug Discovery: The fluorinated moiety is crucial for developing novel therapeutics.[8] For instance, it is used in synthesizing enzyme inhibitors, where the fluorine can interact with active site residues, and in creating receptor agonists or antagonists with fine-tuned pharmacokinetics.[1]

-

Protein Engineering: Researchers incorporate this analog to study protein structure-function relationships, protein folding, and stability.[4][8]

-

PET Imaging: When synthesized with the ¹⁸F radioisotope, it serves as a tracer for Positron Emission Tomography (PET) to visualize tumors and metabolic processes.[1]

-

Neuroscience Research: The compound is used in studies of neurotransmitter receptors to probe the role of modified amino acids in neurological function.[4]

Caption: The relationship between Boc-Phe(4-F)-OH, the properties it confers, and its applications.

Handling and Storage

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Recommended storage is at 0-8 °C for long-term stability.[4]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and direct contact with skin.

Conclusion

This compound is an exemplary case of rational molecular design. By combining the strategic benefits of fluorination with the versatility of Boc-protection chemistry, it provides researchers and drug developers with a powerful tool to overcome common challenges in peptide science, such as poor metabolic stability and insufficient binding affinity. Its continued use in both academic and industrial laboratories underscores its indispensable role in advancing the frontiers of medicine and biotechnology.

References

-

This compound | C14H18FNO4 | CID 7020910 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

N-tert-BUTOXYCARBONYL-l-PHENYLALANINE - Organic Syntheses Procedure. (n.d.). Retrieved January 10, 2026, from [Link]

-

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- - Organic Syntheses Procedure. (n.d.). Retrieved January 10, 2026, from [Link]

-

Al-Hadedi, A. A. M., & Ghalib, R. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(31), 18345–18363. [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C14H18FNO4 | CID 7020910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. This compound | 41153-30-4 | TCI AMERICA [tcichemicals.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemimpex.com [chemimpex.com]

A Technical Guide to the Solubility of Boc-4-fluoro-L-phenylalanine in Organic Solvents

Abstract

Boc-4-fluoro-L-phenylalanine is a cornerstone in modern peptide synthesis and drug discovery, prized for its ability to introduce fluorine to modulate the biological activity and pharmacokinetic properties of peptides.[1][2] A critical, yet often overlooked, parameter governing its utility is its solubility in organic solvents. This guide provides an in-depth analysis of the factors influencing the solubility of Boc-4-fluoro-L-phenylalanine, a qualitative solubility profile in common organic solvents, and robust, field-proven protocols for its experimental determination. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this versatile amino acid derivative.

Introduction: The Significance of Solubility in Application

The successful incorporation of Boc-4-fluoro-L-phenylalanine into synthetic workflows is fundamentally dependent on its dissolution in a suitable organic solvent. Inadequate solubility can lead to challenges in reaction kinetics, purification, and overall yield. The tert-butyloxycarbonyl (Boc) protecting group is specifically employed to enhance the stability and solubility of the amino acid in organic media, facilitating its use in peptide synthesis.[1][3] Understanding the solubility profile of this compound is therefore not merely an academic exercise but a critical step in process optimization and the rational design of experimental conditions.

Theoretical Framework: Unpacking the Molecular Determinants of Solubility

The solubility of Boc-4-fluoro-L-phenylalanine is a direct consequence of the interplay between its constituent chemical moieties and the physicochemical properties of the solvent. A nuanced understanding of these interactions is paramount for predicting and manipulating its solubility.

-

The Boc Protecting Group: The tert-butoxycarbonyl group is inherently hydrophobic and sterically bulky. This moiety significantly contributes to the compound's affinity for non-polar and moderately polar organic solvents by disrupting the crystal lattice energy of the solid-state amino acid and engaging in favorable van der Waals interactions with the solvent.[4][5]

-

The 4-Fluorophenyl Group: The fluorinated phenyl ring further enhances the hydrophobicity of the molecule. The high electronegativity of the fluorine atom can modulate the electronic properties of the aromatic ring, but its primary contribution to solubility in organic solvents is through increased lipophilicity.[6][7] This fluorination can lead to enhanced metabolic stability in biological systems.[7]

-

The Carboxylic Acid Group: The free carboxylic acid is a polar, hydrophilic functional group capable of hydrogen bonding. In protic solvents, it can act as a hydrogen bond donor and acceptor. Its presence necessitates the use of solvents that can effectively solvate this polar region of the molecule.

-

Solvent Polarity and Hydrogen Bonding Capacity: The principle of "like dissolves like" is a foundational concept in predicting solubility. Solvents that can effectively solvate both the hydrophobic (Boc and fluorophenyl groups) and hydrophilic (carboxylic acid) portions of the molecule will exhibit the highest solubilizing capacity.

Qualitative Solubility Profile of Boc-4-fluoro-L-phenylalanine

While precise quantitative solubility data for Boc-4-fluoro-L-phenylalanine is not extensively published, a qualitative assessment can be made based on the aforementioned theoretical principles and data from structurally similar compounds.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale & Remarks |

| Polar Aprotic | DMSO, DMF, NMP | High | These solvents possess large dipole moments and are excellent hydrogen bond acceptors, effectively solvating the carboxylic acid group. Their polarity is also sufficient to accommodate the hydrophobic regions of the molecule. DMSO is a particularly strong organic solvent for many drug candidates.[8] |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM is a versatile solvent that can effectively solvate the hydrophobic Boc and fluorophenyl groups. Its moderate polarity allows for some interaction with the carboxylic acid. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | These solvents are less polar than chlorinated solvents but can still solvate the hydrophobic portions of the molecule. Their ability to accept hydrogen bonds allows for some interaction with the carboxylic acid. |

| Alcohols | Methanol, Ethanol | Moderate | As protic solvents, alcohols can both donate and accept hydrogen bonds, allowing for good solvation of the carboxylic acid group. However, their polarity may be slightly less optimal for the highly hydrophobic regions compared to polar aprotic solvents. The solubility of amino acids generally decreases with increasing hydrophobicity of the alcohol. |

| Non-Polar | Hexanes, Toluene | Low | The significant polarity imparted by the carboxylic acid group limits solubility in non-polar solvents. |

| Aqueous (Basic) | Dilute NaHCO₃, NH₄OH | High | Deprotonation of the carboxylic acid to form the corresponding carboxylate salt dramatically increases aqueous solubility due to the introduction of an ionic group. |

Experimental Determination of Solubility: A Self-Validating Protocol

The following section provides a detailed, step-by-step methodology for the quantitative determination of the solubility of Boc-4-fluoro-L-phenylalanine. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

The Shake-Flask Method: A Gold Standard Approach

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[9]

Materials and Reagents:

-

Boc-4-fluoro-L-phenylalanine (solid)

-

Selected organic solvents (HPLC grade)

-

Calibrated analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column

Experimental Workflow Diagram:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 41153-30-4: (S)-N-BOC-4-Fluorophenylalanine [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine in Modern Drug Discovery

This compound (Boc-4-F-Phe-OH) is a cornerstone building block in contemporary medicinal chemistry and peptide-based drug development. The incorporation of a fluorine atom onto the phenyl ring of phenylalanine can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule.[1] This strategic modification can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The tert-butyloxycarbonyl (Boc) protecting group provides a robust and readily cleavable shield for the α-amino group, making it an indispensable tool in solid-phase peptide synthesis (SPPS) and solution-phase methodologies.[2] This guide offers an in-depth exploration of the synthesis of Boc-4-F-Phe-OH, providing not only a detailed experimental protocol but also a thorough examination of the underlying chemical principles, process optimization strategies, and critical safety considerations.

Chemical Principles and Mechanistic Insights

The synthesis of this compound is fundamentally an acylation reaction, where the nucleophilic α-amino group of 4-fluoro-L-phenylalanine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride). The reaction proceeds via a nucleophilic acyl substitution mechanism.[3]

The lone pair of electrons on the nitrogen atom of the amine initiates the reaction by attacking one of the carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the expulsion of a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the thermodynamically stable products tert-butanol and carbon dioxide gas, which drives the reaction to completion.[4][5][6][7] The use of a base, such as sodium hydroxide or triethylamine, is common to deprotonate the amino acid, thereby increasing its nucleophilicity and reaction rate.[4]

Caption: Mechanism of Boc Protection of 4-fluoro-L-phenylalanine.

Experimental Protocol

This protocol details a robust and scalable method for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 4-Fluoro-L-phenylalanine | ≥98% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc)₂O | ≥97% | Acros Organics |

| Sodium hydroxide (NaOH) | Reagent Grade | Fisher Scientific |

| tert-Butanol | Anhydrous | J.T. Baker |

| Ethyl acetate (EtOAc) | ACS Grade | VWR |

| Hexanes | ACS Grade | EMD Millipore |

| Hydrochloric acid (HCl), 1M | Volumetric Standard | Ricca Chemical |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Alfa Aesar |

| Deionized water |

Step-by-Step Procedure

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-L-phenylalanine (1.0 equivalent) in a 1:1 mixture of tert-butanol and deionized water.

-

Basification: To the stirred solution, add a 1M aqueous solution of sodium hydroxide (1.1 equivalents) dropwise at room temperature. Stir for 15 minutes to ensure complete deprotonation of the amino acid.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture portion-wise over 30 minutes. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexanes (1:1 with 1% acetic acid). The disappearance of the starting material spot (visualized with ninhydrin stain) indicates reaction completion.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the tert-butanol.

-

Dilute the remaining aqueous solution with deionized water and wash with hexanes (2 x volume of aqueous layer) to remove any unreacted Boc anhydride and tert-butanol.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of the product should form.

-

Extract the product into ethyl acetate (3 x volume of aqueous layer).

-

-

Isolation and Purification:

-

Combine the organic extracts and wash with brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a white solid or a viscous oil.

-

-

Crystallization (Optional but Recommended):

-

If the product is an oil, it can often be solidified by trituration with cold hexanes.

-

For higher purity, recrystallize the solid from a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

-

Caption: Overall workflow for the synthesis of Boc-4-F-Phe-OH.

Characterization of this compound

Accurate characterization of the final product is critical to ensure its purity and identity. The following table summarizes the expected analytical data for Boc-4-F-Phe-OH.

| Property | Expected Value |

| Appearance | White to off-white solid[1] |

| Molecular Formula | C₁₄H₁₈FNO₄ |

| Molecular Weight | 283.29 g/mol [8] |

| Melting Point | 78-84 °C[1] |

| Optical Rotation | [α]²⁰_D +27 ± 2° (c=1 in EtOAc)[1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.15-7.25 (m, 2H, Ar-H), 6.95-7.05 (m, 2H, Ar-H), 5.05 (d, 1H, NH), 4.55 (q, 1H, α-CH), 3.10 (m, 2H, β-CH₂), 1.40 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 175.5, 162.0 (d, J=245 Hz), 155.5, 132.0, 131.0 (d, J=8 Hz), 115.5 (d, J=21 Hz), 80.0, 54.0, 38.0, 28.5 |

| FTIR (KBr, cm⁻¹) | 3350 (N-H stretch), 2980 (C-H stretch), 1715 (C=O stretch, carbamate), 1690 (C=O stretch, carboxylic acid), 1510 (N-H bend), 1250 (C-O stretch), 1160 (C-F stretch) |

| Mass Spectrometry (ESI-) | m/z: 282.1 [M-H]⁻ |

Process Optimization and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | Insufficient base, low reaction temperature, or short reaction time. | Ensure complete dissolution and deprotonation of the starting material before adding Boc anhydride. Extend the reaction time and monitor by TLC. |

| Low Yield | Incomplete extraction of the product. Product loss during crystallization. | Ensure the aqueous layer is acidified to the correct pH to precipitate the product fully. Use multiple extractions with ethyl acetate. During crystallization, use a minimal amount of hot solvent and allow for slow cooling. |

| Oily Product | Residual solvent or impurities. | Ensure complete removal of tert-butanol and other solvents under high vacuum. Triturate the oil with cold hexanes or perform recrystallization. |

| Di-Boc Formation | Excess Boc anhydride and prolonged reaction times. | Use the recommended stoichiometry of Boc anhydride. Monitor the reaction closely and stop it once the starting material is consumed. |

Safety Considerations

-

4-Fluoro-L-phenylalanine: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Di-tert-butyl dicarbonate: Flammable liquid and vapor. Fatal if inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction. Handle in a well-ventilated fume hood with appropriate PPE, including respiratory protection.

-

Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of this compound is a well-established and reliable procedure that is crucial for the advancement of peptide-based therapeutics and other areas of drug discovery. By understanding the underlying reaction mechanism, adhering to a detailed experimental protocol, and being mindful of potential challenges, researchers can consistently produce high-quality material. The strategic incorporation of this fluorinated amino acid will undoubtedly continue to play a pivotal role in the design of next-generation pharmaceuticals with improved efficacy and safety profiles.

References

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Patsnap. Crystallization method of Boc-amino acid. [Link]

-

Patsnap. Crystallization method of Boc-amino acid. [Link]

-

PubChem. 4-fluoro-L-phenylalanine. [Link]

-

PubChem. 4-fluoro-L-phenylalanine. [Link]

-

Freie Universität Berlin Refubium. The impact of side-chain fluorination on proton-bound phenylalanine dimers. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). [Link]

-

PubChem. This compound. [Link]

-

PMC. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. [Link]

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... [Link]

-

ResearchGate. FTIR analysis of L-phenylalanine. [Link]

-

NIST WebBook. Phenylalanine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. This compound | C14H18FNO4 | CID 7020910 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Sourcing and Application of Boc-4-fluoro-L-phenylalanine

Introduction: The Strategic Value of Fluorination in Peptide Chemistry

In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids is a pivotal strategy for modulating the therapeutic properties of peptides. Among these, fluorinated amino acids have garnered significant attention. Boc-4-fluoro-L-phenylalanine, a derivative of L-phenylalanine, is a key building block that features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function and a fluorine atom at the para-position of the phenyl ring.

The introduction of fluorine, an atom with high electronegativity and a size comparable to hydrogen, can profoundly influence a peptide's characteristics.[1] It can enhance metabolic stability by blocking sites of enzymatic degradation, improve binding affinity to target receptors through favorable electronic interactions, and alter the lipophilicity and bioavailability of the final peptide therapeutic.[1][2][3] The Boc protecting group is a cornerstone of classical solid-phase peptide synthesis (SPPS), enabling the controlled, stepwise assembly of peptide chains.[4][] This guide provides an in-depth overview of the commercial availability, quality considerations, and core applications of Boc-4-fluoro-L-phenylalanine for researchers, chemists, and drug development professionals.

Physicochemical Profile

A thorough understanding of the compound's properties is essential for its effective use in synthesis and for ensuring consistency across sourced batches.

| Property | Value | Source(s) |

| CAS Number | 41153-30-4 | [6][7] |

| Molecular Formula | C₁₄H₁₈FNO₄ | [3][6][7] |

| Molecular Weight | 283.29 g/mol | [7] |

| Appearance | White to off-white solid or crystalline powder | [3][6] |

| Melting Point | 78-84 °C | [6] |

| Optical Rotation | [a]D²⁰ = +27 ± 2º (c=1 in EtOAc) | [6] |

| Synonyms | Boc-L-Phe(4-F)-OH, (S)-2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, N-Boc-4-fluoro-L-phenylalanine | [6][7] |

Commercial Availability and Supplier Selection

Boc-4-fluoro-L-phenylalanine is readily available from a variety of chemical suppliers catering to research and bulk manufacturing needs. When procuring this reagent, several factors must be considered to ensure project success.

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 6. chemimpex.com [chemimpex.com]

- 7. N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine | C14H18FNO4 | CID 7020910 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safe Handling of N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Physicochemical Properties

N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine is an amino acid derivative widely used in peptide synthesis and drug discovery.[1] The incorporation of a fluorine atom can significantly alter the biological activity and pharmacokinetic properties of peptides, making this compound a valuable tool for medicinal chemists.[1]

1.1. Identifiers

| Identifier | Value | Source |

| Chemical Name | (2S)-2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid | PubChem[2] |

| Common Synonyms | Boc-4-fluoro-L-phenylalanine, Boc-L-Phe(4-F)-OH, Boc-p-fluoro-L-Phe-OH | Chem-Impex[1] |

| CAS Number | 41153-30-4 | PubChem[2] |

| Molecular Formula | C14H18FNO4 | PubChem[2] |

| Molecular Weight | 283.29 g/mol | PubChem[2] |

1.2. Physicochemical Data

A thorough understanding of the physicochemical properties of a compound is foundational to its safe handling and storage.

| Property | Value | Source |

| Appearance | White to off-white solid | Chem-Impex[1] |

| Melting Point | 78-84 °C | Chem-Impex[1] |

| Purity | ≥ 99% (HPLC) | Chem-Impex[1] |

| Optical Rotation | [a]D20 = +27 ± 2º (c=1 in EtOAc) | Chem-Impex[1] |

| Solubility | Soluble in methanol, dichloromethane, dimethylformamide and N-methyl-2-pyrrolidone. | ChemicalBook[3] |

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Skin Irritation (Category 2) : Causes skin irritation.[2][4][5]

-

Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[2][4][5]

-

Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[2][4][5]

Hazard Pictogram:

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements, including prevention, response, storage, and disposal, can be found in the safety data sheets provided by suppliers.[2][5] Key preventative measures include avoiding breathing dust and washing skin thoroughly after handling.[4]

Section 3: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical. The hierarchy of controls, from most to least effective, should be implemented to minimize risk.

Engineering Controls

The primary line of defense is to handle this compound in a well-ventilated area.[6][7] Local exhaust ventilation, such as a fume hood, is recommended to control airborne dust.[8][9] Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[4]

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is a cornerstone of laboratory safety.

Caption: PPE protocol for handling this compound.

-

Eye and Face Protection : Chemical goggles or safety glasses are mandatory.[4] A face shield should also be worn where there is a risk of splashing.[4]

-

Hand Protection : Wear appropriate protective gloves.[4]

-

Skin and Body Protection : Wear suitable protective clothing to prevent skin contact.[4] Safety shoes are also recommended.[4]

-

Respiratory Protection : If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[4][10]

Section 4: First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

First Aid Measures

Caption: First aid protocol for exposure incidents.

-

Inhalation : Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][6]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[5][6]

-

Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][6] Remove contact lenses if it is safe to do so.[4]

-

Ingestion : Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[4] Never give anything by mouth to an unconscious person.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use alcohol-resistant foam, carbon dioxide, dry powder, or a water spray.[4]

-

Specific Hazards : Thermal decomposition can produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[4]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][9]

Accidental Release Measures

-

Personal Precautions : Evacuate unnecessary personnel from the area.[4] Ensure adequate ventilation and avoid breathing dust.[4] Only qualified personnel with appropriate protective equipment should handle the cleanup.[4]

-

Environmental Precautions : Prevent the substance from entering drains or public waters.[4]

-

Containment and Cleanup : Sweep or shovel the spilled material into a suitable container for disposal.[4] Minimize dust generation during this process.[4]

Section 5: Handling, Storage, and Stability

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring a safe laboratory environment.

5.1. Safe Handling

-

Handle in accordance with good industrial hygiene and safety practices.[4]

-

Ensure the work station is well-ventilated.[4]

-

Avoid contact with skin and eyes, and do not breathe in the dust.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4]

-

Always wash hands after handling the product.[4]

5.2. Storage Conditions

-

Recommended storage temperature is between 0-8 °C.[1]

5.3. Stability and Reactivity

-

Chemical Stability : The product is stable under normal handling and storage conditions.[4]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, acids, and alkaline materials.[4][7][9]

-

Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen fluoride may be produced.[4]

Section 6: Toxicological and Ecological Information

6.1. Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] However, based on its GHS classification, it is known to cause skin and eye irritation, as well as respiratory irritation.[2][4][5]

6.2. Ecological Information

Information on the ecological effects of this compound is limited. It is advised to prevent its release into the environment.[4][10]

Section 7: Disposal Considerations

Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.[4][8]

References

-

PubChem. This compound. [Link]

-

Cole-Parmer. (S)-N-BOC-2-Fluorophenylalanine, 95%, (98% EE) Material Safety Data Sheet. [Link]

-

AAPPTec. Fmoc-Phe(4-CN)-OH Safety Data Sheet. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C14H18FNO4 | CID 7020910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. echemi.com [echemi.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. peptide.com [peptide.com]

- 10. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Boc-4-fluoro-L-phenylalanine

Foreword: The Imperative of Rigorous Characterization

In the landscape of modern drug discovery and peptide chemistry, the purity and structural integrity of our building blocks are paramount. Boc-4-fluoro-L-phenylalanine is a cornerstone reagent, prized for its ability to introduce a fluorine atom—a bioisostere of a hydrogen atom—into peptides, thereby modulating their conformational stability, metabolic resistance, and binding affinity.[1] This guide is crafted from a field perspective, intended to provide researchers, scientists, and drug development professionals with a robust framework for the comprehensive spectroscopic characterization of this critical reagent. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), not merely as data acquisition exercises, but as a holistic approach to validating the identity, purity, and stability of Boc-4-fluoro-L-phenylalanine.

The Foundational Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. For Boc-4-fluoro-L-phenylalanine, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just recommended; it is essential for unambiguous characterization.

Proton (¹H) NMR Analysis: The First Line of Verification

¹H NMR provides a detailed picture of the proton environment within the molecule. The spectrum of Boc-4-fluoro-L-phenylalanine is characterized by distinct regions corresponding to the Boc protecting group, the aliphatic backbone, and the fluorinated aromatic ring.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of Boc-4-fluoro-L-phenylalanine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is often preferred for its ability to solubilize the compound well and for its relatively clean spectral window.

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-32 scans are typically sufficient for a high signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Presentation: ¹H NMR of Boc-4-fluoro-L-phenylalanine (Predicted)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Boc-CH₃ | ~1.4 | singlet (s) | N/A |

| β-CH₂ | ~3.0 - 3.2 | multiplet (m) | |

| α-CH | ~4.5 | multiplet (m) | |

| N-H | ~5.0 | broad singlet (br s) | N/A |

| Aromatic H (ortho to F) | ~7.0 | triplet (t) | ~8.8 |

| Aromatic H (meta to F) | ~7.2 | doublet of doublets (dd) | ~8.8, 5.6 |

| COOH | >10 | broad singlet (br s) | N/A |

Note: The predicted chemical shifts are based on the known spectrum of Boc-L-phenylalanine and the expected electronic effects of the fluorine substituent.[2]

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The singlet at approximately 1.4 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group of the Boc protector. The diastereotopic protons of the β-CH₂ group typically appear as a complex multiplet due to coupling with the α-CH proton. The aromatic region is particularly informative. The presence of a 4-fluoro substituent simplifies the aromatic splitting pattern compared to unsubstituted phenylalanine, often resulting in two distinct multiplets with characteristic coupling constants due to both H-H and H-F interactions.

Carbon (¹³C) NMR Analysis: Mapping the Carbon Skeleton

¹³C NMR provides a count of the unique carbon environments and offers valuable information about the electronic environment of each carbon atom.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-30 mg in 0.7 mL of solvent) is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.

-

Instrument Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard.

-

Number of Scans: Several hundred to a few thousand scans may be necessary.

-

-

Data Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Presentation: ¹³C NMR of Boc-4-fluoro-L-phenylalanine (Predicted)

| Assignment | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| Boc-C(CH₃)₃ | ~28 | N/A |

| β-CH₂ | ~38 | N/A |

| α-CH | ~55 | N/A |

| Boc-C(CH₃)₃ | ~80 | N/A |

| Aromatic CH (meta to F) | ~115 | ~21 (doublet) |

| Aromatic CH (ortho to F) | ~131 | ~8 (doublet) |

| Aromatic C (ipso to CH₂) | ~133 | ~3 (doublet) |

| Aromatic C (ipso to F) | ~162 | ~245 (doublet) |

| Boc-C=O | ~155 | N/A |

| COOH | ~175 | N/A |

Note: Predicted chemical shifts are derived from data for Boc-L-phenylalanine and 4-fluoro-L-phenylalanine, incorporating known C-F coupling effects.

Trustworthiness: The Power of C-F Coupling

The most diagnostic feature in the ¹³C NMR spectrum is the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom, typically around 245 Hz. This, along with the smaller two-bond (²JCF) and three-bond (³JCF) couplings on the adjacent aromatic carbons, provides unequivocal evidence for the presence and position of the fluorine substituent.

Fluorine (¹⁹F) NMR Analysis: The Definitive Fluorine Signature

¹⁹F NMR is a highly sensitive technique that directly probes the fluorine nucleus. Given the 100% natural abundance of ¹⁹F, this experiment is often faster and can be performed on more dilute samples than ¹³C NMR.

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Parameters: A broadband or fluorine-specific probe is required. A simple one-pulse experiment is sufficient.

-

Data Processing: The chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm).

Data Presentation: ¹⁹F NMR of Boc-4-fluoro-L-phenylalanine

| Assignment | Chemical Shift (δ, ppm) |

| Ar-F | ~ -115 to -120 |

Authoritative Grounding: The chemical shift of the fluorine atom in aryl fluorides is highly sensitive to the electronic environment. For a 4-fluoro-L-phenylalanine derivative, the ¹⁹F resonance is expected in the region of -115 to -120 ppm.

NMR Data Interpretation Workflow

Caption: Primary fragmentation pathway of Boc-4-fluoro-L-phenylalanine.

Integrated Data Analysis: A Self-Validating System

No single spectroscopic technique provides the complete picture. True confidence in the identity and purity of Boc-4-fluoro-L-phenylalanine comes from the convergence of data from all three techniques.

-

NMR confirms the detailed covalent structure and provides an excellent assessment of purity by identifying any minor components.

-

IR provides a rapid check for the presence of the key functional groups.

-

MS confirms the molecular weight and elemental composition.

When the data from these orthogonal techniques are in complete agreement, the researcher can proceed with confidence, knowing that their starting material is of the highest quality.

References

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

Sources

The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate field of peptide and medicinal chemistry.[1] Among these, the tert-butoxycarbonyl (Boc) group stands out as a robust and versatile shield for the amino functionality of amino acids. Its widespread adoption has revolutionized peptide synthesis and continues to be a critical tool in the development of novel therapeutics.[1] This technical guide provides an in-depth exploration of the Boc protecting group, detailing its mechanism of action, applications in solid-phase peptide synthesis (SPPS), and comprehensive experimental protocols.

Core Principles of Boc Protection

The Boc group is prized for its stability under a wide range of reaction conditions, including basic and nucleophilic environments, while being readily cleavable under mild acidic conditions.[1][2] This characteristic is fundamental to its application in multi-step syntheses.

The Chemistry of Boc Protection (Boc-On)

The introduction of the Boc group, formally a tert-butoxycarbonyl group, converts a nucleophilic amine into a less reactive carbamate.[2][3] This transformation is most commonly achieved using di-tert-butyl dicarbonate, often referred to as Boc anhydride or (Boc)₂O.[4][5]

The reaction is typically performed under basic conditions. A base, such as sodium hydroxide or triethylamine, deprotonates the amino group of the amino acid, thereby increasing its nucleophilicity.[4][5] The enhanced nucleophile then attacks one of the electrophilic carbonyl carbons of the (Boc)₂O.[2][4] This is a nucleophilic acyl substitution reaction.[4] The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amino acid, with the evolution of carbon dioxide and tert-butanol as byproducts, which helps to drive the reaction to completion.[1][4]

Experimental Protocol: Boc Protection of L-Alanine in Solution Phase

This protocol provides a general procedure for the N-Boc protection of an amino acid.

Materials:

-

L-Alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

1N Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water containing NaOH (2 equivalents).[5]

-

Cool the solution to 0 °C in an ice bath.

-

Add (Boc)₂O (1.1 equivalents) to the solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1N HCl.

-

Extract the product into ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-Alanine.[1]

The Chemistry of Boc Deprotection (Boc-Off)